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Compound of Interest

Compound Name:
Trihexyl benzene-1,2,4-

tricarboxylate

Cat. No.: B072957 Get Quote

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Trihexyl Benzene-
1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trihexyl
benzene-1,2,4-tricarboxylate, a compound of interest in various industrial and research

applications. The following sections detail the interpretation of its nuclear magnetic resonance

(NMR), mass spectrometry (MS), and infrared (IR) spectra, along with relevant experimental

protocols.

Molecular Structure and Properties
Trihexyl benzene-1,2,4-tricarboxylate, also known as tri-n-hexyl trimellitate, is an organic

compound with the chemical formula C27H42O6.[1] Its structure consists of a benzene ring

substituted with three hexyl carboxylate ester groups at positions 1, 2, and 4. This compound is

often used as a plasticizer.[2]

Key Molecular Properties:

Molecular Formula: C27H42O6[1]
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Molecular Weight: 462.6 g/mol [1]

IUPAC Name: trihexyl benzene-1,2,4-tricarboxylate[1]

CAS Number: 1528-49-0[1]

Spectroscopic Data Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons in the molecule

and their chemical environments. For trihexyl benzene-1,2,4-tricarboxylate, the spectrum

can be divided into the aromatic and aliphatic regions.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 8.2 - 7.8 m 3H
Aromatic protons (H-

3, H-5, H-6)

~ 4.3 - 4.1 t 6H
-O-CH2- protons of

the three hexyl chains

~ 1.8 - 1.6 m 6H

-O-CH2-CH2- protons

of the three hexyl

chains

~ 1.4 - 1.2 m 18H
-(CH2)3- protons of

the three hexyl chains

~ 0.9 t 9H
-CH3 protons of the

three hexyl chains

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument

used.

Interpretation:
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The aromatic region shows a complex multiplet for the three protons on the benzene ring,

indicating their distinct chemical environments due to the unsymmetrical substitution pattern.

The downfield triplet around 4.2 ppm corresponds to the six protons of the methylene groups

directly attached to the electron-withdrawing carboxylate groups.

The remaining signals in the aliphatic region correspond to the other methylene and methyl

groups of the three hexyl chains.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~ 167 - 165 C=O (Carboxylate carbons)

~ 135 - 128 Aromatic carbons

~ 66 -O-CH2- carbons

~ 31 -CH2- carbons

~ 28 -CH2- carbons

~ 25 -CH2- carbons

~ 22 -CH2- carbons

~ 14 -CH3 carbons

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument

used.

Interpretation:

The signals in the downfield region (~165-167 ppm) are characteristic of the carbonyl

carbons in the ester groups.
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The signals in the aromatic region (~128-135 ppm) correspond to the six carbons of the

benzene ring.

The signal around 66 ppm is assigned to the methylene carbons directly bonded to the

oxygen atoms of the ester groups.

The remaining signals in the upfield region are attributed to the other methylene and methyl

carbons of the hexyl chains.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For trihexyl benzene-1,2,4-tricarboxylate, electrospray ionization (ESI) is a

common technique.

Table 3: Mass Spectrometry Data (LC-ESI-QTOF)

m/z Ion

463.3054 [M+H]⁺

485.2873 [M+Na]⁺

361.1978 [M - C6H13O + H]⁺

277.107 [M - 2(C6H13O) + 2H]⁺

193.0135 [M - 3(C6H13O) + 3H]⁺

Data sourced from PubChem.[1]

Interpretation:

The presence of the protonated molecular ion [M+H]⁺ at m/z 463.3054 confirms the

molecular weight of the compound.

The fragmentation pattern shows sequential loss of the hexoxy groups, which is

characteristic of this type of ester.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Vibration Functional Group

~ 3100 - 3000 C-H stretch Aromatic C-H

~ 2960 - 2850 C-H stretch Aliphatic C-H

~ 1730 C=O stretch Ester carbonyl

~ 1600, 1480 C=C stretch Aromatic ring

~ 1250 C-O stretch Ester C-O

Interpretation:

The strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group in the

ester functionalities.

The bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the

aliphatic hexyl chains.

The absorptions in the 3000-3100 cm⁻¹ and 1480-1600 cm⁻¹ regions are indicative of the

aromatic C-H and C=C bonds of the benzene ring, respectively.

The prominent band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester

linkage.

Experimental Protocols
Synthesis of Trihexyl Benzene-1,2,4-tricarboxylate
A common method for the synthesis of trihexyl benzene-1,2,4-tricarboxylate is the

esterification of trimellitic anhydride with hexan-1-ol.[3]

Materials:
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Trimellitic anhydride

Hexan-1-ol

Tetrabutoxytitanium (catalyst)

Toluene (solvent)

Procedure:

A mixture of trimellitic anhydride, a stoichiometric excess of hexan-1-ol, and a catalytic

amount of tetrabutoxytitanium in toluene is heated to reflux.

The water formed during the reaction is removed azeotropically using a Dean-Stark

apparatus.

The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas

chromatography (GC) until completion.

After cooling, the reaction mixture is washed with a sodium bicarbonate solution and then

with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by vacuum distillation or column chromatography to yield pure

trihexyl benzene-1,2,4-tricarboxylate.

Spectroscopic Analysis
NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR

spectrometer.[4]

The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and

transferred to an NMR tube.
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Tetramethylsilane (TMS) is commonly used as an internal standard.

Standard pulse sequences are used to acquire the 1D spectra. 2D NMR techniques like

COSY and HSQC can be employed for more detailed structural elucidation.[5]

Mass Spectrometry:

Mass spectra can be obtained using a mass spectrometer equipped with an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.[1]

The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, and infused

into the ion source.

The analysis is typically performed in positive ion mode to observe protonated or sodiated

molecules.

Infrared Spectroscopy:

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to form a thin film.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Data Interpretation
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data

to confirm the structure of trihexyl benzene-1,2,4-tricarboxylate.
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Data Acquisition Data Analysis Structure Elucidation

NMR Spectroscopy
(¹H, ¹³C)

NMR Analysis:
- Chemical Shifts

- Integration
- Multiplicity

Mass Spectrometry
(ESI-TOF)

MS Analysis:
- Molecular Ion Peak

- Fragmentation Pattern

Infrared Spectroscopy
(FTIR)

IR Analysis:
- Characteristic Peaks

(C=O, C-O, C-H)

Identify Functional Groups:
- Ester

- Aromatic Ring
- Alkyl Chains

Determine Connectivity:
- Aromatic Substitution

- Ester Linkages

Confirm Molecular Formula
and Weight

Final Structure Confirmation:
Trihexyl Benzene-1,2,4-tricarboxylate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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